Methanol

CH4O

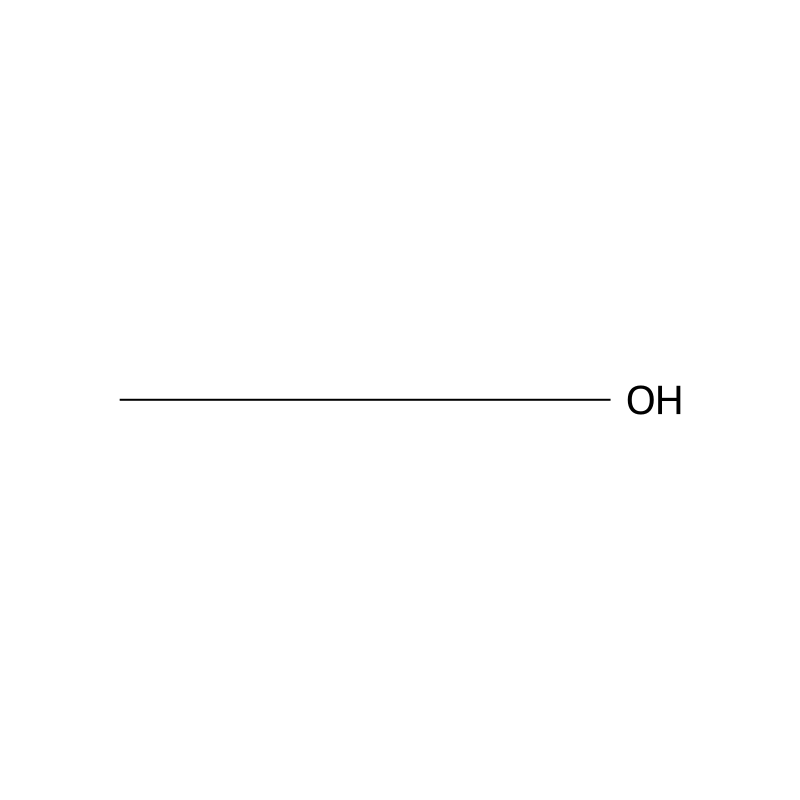

CH3OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH4O

CH3OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water at 25 °C

Miscible with water at 20 °C

Miscible with ethanol, ether, benzene, most organic solvents and ketones

Soluble in acetone, chloroform

1000 mg/mL at 25 °C

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Methanol as a Fuel

Scientific Field: Environmental Chemistry

Application Summary: Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products.

Methods of Application: Methanol is produced from lignocellulosic biomass with a high cellulose and hemicellulose content through a process called gasification.

Results or Outcomes: The combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission.

Methanol in Fuel Cells

Scientific Field: Energy Technology

Application Summary: Methanol can be used in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells.

Methods of Application: Methanol is produced from renewable electricity and biomass or CO2 capture and can be used in several industrial sectors.

Results or Outcomes: By converting CO2 into liquid fuels, the harmful effects of CO2 emissions from existing industries that still rely on fossil fuels are reduced.

Methanol as a Solvent in Research Laboratories

Scientific Field: Laboratory Research

Application Summary: Methanol is commonly used as a solvent in research laboratories.

Methods of Application: Methanol is used as a solvent in the production of streptomycin, vitamins, cholesterol, and hormones.

Results or Outcomes: The use of methanol as a solvent aids in the production of these substances.

Methanol in the Production of Complex Chemical Compounds

Scientific Field: Chemical Engineering

Application Summary: Methanol is a promising building block for obtaining more complex chemical compounds, such as acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc.

Methods of Application: Methanol can be produced by converting CO2 and H2, with the further benefit of significantly reducing CO2 emissions in the atmosphere.

Results or Outcomes: The use of methanol in this way helps to reduce CO2 emissions.

Methanol for Electricity Generation and Hydrogen Transportation

Scientific Field: Energy Production

Application Summary: Methanol production has wide applications for electricity generation and hydrogen transportation.

Methods of Application: Methanol is used in the production of dimethyl carbonate and dimethyl ether.

Results or Outcomes: The use of methanol in this way contributes to the generation of electricity and the transportation of hydrogen.

Methanol in the Production of Formaldehyde

Scientific Field: Industrial Chemistry

Application Summary: When methanol is converted into formaldehyde, it can be used in the production of products like paints, plastics, and explosives.

Methods of Application: Methanol is converted into formaldehyde, which is then used in the production of various products.

Results or Outcomes: The use of methanol in this way aids in the production of these substances.

Methanol in Transportation

Scientific Field: Automotive Engineering

Methods of Application: Methanol can be used as a fuel in internal combustion engines, providing a cleaner and more efficient alternative to traditional gasoline.

Results or Outcomes: The use of methanol as a fuel in transportation can significantly reduce greenhouse gas emissions and improve air quality.

Methanol in Portable Devices

Scientific Field: Electronics

Application Summary: Methanol can be used in portable devices such as laptops or smartphones.

Methods of Application: Methanol can be used in fuel cells to provide a compact and efficient power source for portable electronic devices.

Results or Outcomes: The use of methanol in this way can extend the battery life of portable devices and reduce the need for frequent charging.

Methanol in Stationary Power Generation

Application Summary: Methanol can be used in stationary power generation systems.

Methods of Application: Methanol can be used in fuel cells to generate electricity for buildings and other stationary applications.

Results or Outcomes: The use of methanol in this way can provide a reliable and sustainable source of power, reducing reliance on fossil fuels.

Methanol in Aerospace Equipment

Scientific Field: Aerospace Engineering

Methods of Application: Methanol can be used as a fuel in rocket engines, providing a high-energy and efficient propulsion system.

Results or Outcomes: The use of methanol in this way can improve the performance and efficiency of aerospace equipment.

Methanol in Military Applications

Scientific Field: Defense Technology

Application Summary: Methanol can be used in various military applications.

Methods of Application: Methanol can be used as a fuel in military vehicles and equipment, as well as in portable power generation systems.

Results or Outcomes: The use of methanol in this way can enhance the operational capabilities of military forces and reduce their environmental impact.

Methanol in Marine Applications

Scientific Field: Marine Engineering

Application Summary: Methanol can be used in marine applications.

Methods of Application: Methanol can be used as a fuel in marine engines, providing a cleaner and more efficient alternative to traditional marine fuels.

Results or Outcomes: The use of methanol in this way can significantly reduce emissions from marine vessels and improve air quality in port cities.

Methanol in Methanotrophs

Scientific Field: Microbiology and Biotechnology

Methods of Application: Methanotrophs possess inherent metabolic pathways for methanol production via biological methane oxidation or carbon dioxide reduction.

Results or Outcomes: This method offers a surplus advantage pertaining to the sequestration of two major greenhouse gases.

Methanol in Biofuel Production

Scientific Field: Bioenergy

Methods of Application: Lignocellulosic biomass with a high cellulose and hemicellulose content is highly suitable for gasification-based biomethanol production.

Results or Outcomes: The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions.

Methanol in Carbon Sequestration

Scientific Field: Environmental Science

Application Summary: Methanol production processes offer a surplus advantage pertaining to the sequestration of two major greenhouse gases.

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula . It is a colorless, volatile liquid with a sweet odor and is highly flammable. Methanol has a melting point of -97.6°C and a boiling point of 64.7°C, making it a liquid at room temperature. Its molecular weight is approximately 32.04 g/mol, and it is miscible with water, ethanol, and ether

Methanol is a toxic and hazardous compound. Here are some key safety concerns:

The most common methods for synthesizing methanol include:

- Synthesis Gas Method: Carbon monoxide and hydrogen react under high pressure (5-10 MPa) and temperature (250°C) using copper-zinc oxide catalysts .

- Steam Reforming: Natural gas or methane is reformed with steam to produce synthesis gas, which is then converted into methanol

Methanol shares similarities with several other alcohols and compounds but maintains unique characteristics:

Compound Chemical Formula Key Characteristics Ethanol Commonly used as a recreational beverage; less toxic than methanol. Isopropyl Alcohol Used as a disinfectant; has different physical properties compared to methanol. Dimethyl Ether A gaseous compound at room temperature; used as a fuel alternative. Butanol Used as a solvent; has higher molecular weight than methanol. Glycerol A triol; used in food and pharmaceuticals; more viscous than methanol. Methanol's unique properties include its high volatility, lower boiling point compared to ethanol, and significant toxicity upon ingestion or inhalation, setting it apart from these similar compounds.

Physical Description

Methanol, tallow alkyl iminobisethanol appears as a yellow-colored liquid with an "alcohol" odor. Less dense than water. Vapors heavier than air. Corrosive. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Liquid; Pellets or Large Crystals; Dry Powder, Liquid

Colorless liquid with a characteristic pungent odor; [NIOSH]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a characteristic pungent odor.

Colorless watery liquid.

Color/Form

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

64.7 °C at 760 mm Hg

64.00 to 65.00 °C. @ 760.00 mm Hg

65 °C

147 °F

Flash Point

52 °F (NFPA, 2010)

54 °F

9.7 °C (49.5 °F) - closed cup

15.6 °C (open cup) /from table/

52 °F (11 °C) (closed cup)

9 °C c.c.

52 °F

Heavy Atom Count

Vapor Density

1.11 (Air = 1)

Relative vapor density (air = 1): 1.1

1.11

Density

0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C

Relative density (water = 1): 0.79

0.79

LogP

-0.77

log Kow = -0.77

-0.74

Odor

Characteristic pungent odo

Odor Threshold

Odor Threshold High: 5960.0 [mmHg]

Detection odor threshold from AIHA (mean = 160 ppm)

The air odor threshold for methanol has been reported as 100 ppm. A level of 2,000 ppm ... is barely detectable.

Low threshold= 13.1150 mg/cu m; High threshold= 26840 mg/cu m; Irritating concn= 22875 mg/cu m.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-97.8 °C

-97.6 °C

-98 °C

-144 °F

UNII

Related CAS

146109-63-9

146109-62-8

66794-19-2

42845-44-3

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Methanol toxicity is observed in monkeys and humans but is not seen in rats or mice. The expression of methanol poisoning is related to the ability of an animal to metabolize formate to carbon dioxide. Since the rate of formate oxidation is related to hepatic tetrahydrofolate content and the activites of folate dependent enzymes, studies were designed to determine hepatic concentrations of hepatic tetrahydrofolate and activites of folate dependent enzymes of human liver and livers of species considered insensitive to methanol poisoning. An excellent correlation between hepatic tetrahydrofolate and maximal rates of formate oxidation has been observed. In human liver, levels were only 50% of those observed for rat liver and similar to those found in monkey liver. Total folate was also lower (60% decreased) in human liver than that found in rat or monkey liver. Interestingly, mouse liver contains much higher hepatic tetrahydrofolate and total folate than rat or monkey liver. This is consistent with higher formate oxidation rates in this species. A second important observation has been made. 10-Formyltetrahydrofolate dehydrogenase activity, the enzyme catalyzing the final step of formate oxidation to carbon dioxide, was markedly reduced in both monkey and human liver. Thus, two mechanisms may be operative in explaining low formate oxidation in species susceptible to methanol toxicity, low hepatic tetahydrofolate levels and reduced hepatic 10-formyltetrahydrofolate dehydrogenase activity.

Formic acid, the toxic metabolite of methanol, has been hypothesized to produce retinal and optic nerve toxicity by disrupting mitochondrial energy production. It has been shown in vitro to inhibit the activity of cytochrome oxidase, a vital component of the mitochondrial electron transport chain involved in ATP synthesis. Inhibition occurs subsequent to the binding of formic acid to the ferric heme iron of cytochrome oxidase, and the apparent inhibition constant is between 5 and 30 mM. Concentrations of formate present in the blood and tissues of methanol-intoxicated humans, non-human primates and rodent models of methanol-intoxication are within this range. Studies conducted in methanol-sensitive rodent models have revealed abnormalities in retinal and optic nerve function and morphology, consistent with the hypothesis that formate acts as a mitochondrial toxin. In these animal models, formate oxidation is selectively inhibited by dietary or chemical depletion of folate coenzymes, thus allowing formate to accumulate to toxic concentrations following methanol administration. Methanol-intoxicated rats developed formic acidemia, metabolic acidosis and visual toxicity analogous to the human methanol poisoning syndrome.

In addition to neurofunctional changes, bioenergetic and morphological alterations indicative of formate-induced disruption of retinal energy metabolism have been documented in methanol-intoxicated rats. Morphological studies, coupled with cytochrome oxidase histochemistry, revealed generalized retinal edema, photoreceptor and /retinal pigment epithelium/ (RPE) vacuolation, mitochondrial swelling and a reduction in cytochrome oxidase activity in photoreceptor mitochondria from methanol intoxicated rats. The most striking structural alterations observed in the retinas of methanol-intoxicated rats were vacuolation and mitochondrial swelling in inner segments of the photoreceptor cells. Photoreceptor mitochondria from methanol-intoxicated rats were swollen and expanded to disrupted cristae and showed no evidence of cytochrome oxidase reaction product. In contrast, photoreceptor mitochondria from control animals showed normal morphology with well-defined cristae and were moderately reactive for cytochrome oxidase reaction product. These findings are consistent with disruption of ionic homoeostasis in the photoreceptors, secondary to inhibition of mitochondrial function. Biochemical measurements also showed a significant reduction in retinal and brain cytochrome oxidase activity and ATP concentrations in methanol-intoxicated rats relative to control animals. Surprisingly, no differences from control values were observed in hepatic, renal or cardiac cytochrome oxidase activity or ATP concentrations in methanol-intoxicated rats. The reduction in retinal function, inhibition of retinal, optic nerve and brain cytochrome oxidase activity, depletion of retinal and brain ATP concentrations, and mitochondrial disruption produced in methanol-intoxicated rats are consistent with the hypothesis that formate acts as a mitochondrial toxin with selectivity for the retina and brain.

For more Mechanism of Action (Complete) data for Methanol (6 total), please visit the HSDB record page.

Vapor Pressure

127.0 [mmHg]

VP: 92 mm Hg at 20 °C

VP: 18.7 kPa at 300 K

127 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 12.9

96 mmHg

Pictograms

Flammable;Acute Toxic;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Methyl alcohol is readily absorbed from GI and respiratory tracts.

The rate of absorption /of methanol from the gastrointestinal tract is approximately/... 8.4 mg/sq cm/hr. Time to peak serum concentration... after ingestion /is/... 30-60 minutes for methanol... .

... Under ... experimental conditions in man following ingestion and inhalation, dosages of 71-84 mg/kg orally resulted in blood levels of 4.7-7.6 mg/100 mL ... 2-3 hr afterward. urine/blood concentration ratio was ... constant at about 1.3. ... Inhalation of ... 500-1000 ppm ... for ... 3-4 hr gave urine concentration of about 1-3 mg/100 mL. ...

For more Absorption, Distribution and Excretion (Complete) data for Methanol (27 total), please visit the HSDB record page.

Metabolism Metabolites

Many studies have reported that methanol toxicity to primates is mainly associated with its metabolites, formaldehyde (FA) and formic acid. While methanol metabolism and toxicology have been best studied in peripheral organs, little study has focused on the brain and no study has reported experimental evidence that demonstrates transformation of methanol into FA in the primate brain. In this study, three rhesus macaques were given a single intracerebroventricular injection of methanol to investigate whether a metabolic process of methanol to FA occurs in nonhuman primate brain. Levels of FA in cerebrospinal fluid (CSF) were then assessed at different time points. A significant increase of FA levels was found at the 18th hour following a methanol injection. Moreover, the FA level returned to a normal physiological level at the 30th hour after the injection. These findings provide direct evidence that methanol is oxidized to FA in nonhuman primate brain and that a portion of the FA generated is released out of the brain cells. This study suggests that FA is produced from methanol metabolic processes in the nonhuman primate brain and that FA may play a significant role in methanol neurotoxicology.

Methanol is among the most common short-chain alcohols in fermenting fruits, the natural food and oviposition sites of the fruit fly Drosophila melanogaster. Our previous results showed that cytochrome P450 monooxygenases (CYPs) were associated with methanol detoxification in the larvae. Catalases, alcohol dehydrogenases (ADHs), esterases (ESTs) and glutathione S-transferases (GSTs) were specifically inhibited by 3-amino-1,2,4-triazole (3-AT), 4-methylpyrazole (4-MP), triphenyl phosphate (TPP) and diethylmeleate (DEM), respectively. CYPs were inhibited by piperonyl butoxide (PBO) and 1-aminobenzotriazole (1-ABT). In the present paper, the involvements of these enzymes in methanol metabolism were investigated in female and male adults by determining the combination indices of methanol and their corresponding inhibitors. When PBO, 1-ABT, 3-AT, 4-MP and TPP were individually mixed with methanol, they exhibited significant synergism to the mortality of the adults after 72 hr of dietary exposure. In contrast, the DEM and methanol mixture showed additive effects. Moreover, methanol exposure dramatically increased CYP activity and up-regulated mRNA expression levels of several Cyp genes. Bioassays using different strains revealed that the variation in ADH activity and RNAi-mediated knockdown of alpha-Est7 significantly changed LC50 values for methanol. These results suggest that CYPs, catalases, ADHs and ESTs are partially responsible for methanol elimination in adults. It seems that there are some differences in methanol metabolism between larvae and adults, but not between female and male adults.

Metabolism of methanol occurs in a three-step process initially involving oxidation to formaldehyde by hepatic alcohol dehydrogenase, which is a saturable rate-limiting process. In the second step, formaldehyde is oxidized by aldehyde dehydrogenase to formic acid or formate depending on the pH. In the third step, formic acid is detoxified by a folate-dependent pathway to carbon dioxide. Elimination of methanol from the blood appears to be slow in all species, especially when compared to ethanol. In humans, urinary methanol concentrations have been found to be proportional to the concentration of methanol in blood.

For more Metabolism/Metabolites (Complete) data for Methanol (18 total), please visit the HSDB record page.

Methanol is metabolized to formaldehyde by alcohol dehydrogenase, then from that to formate by formaldehyde dehydrogenase, and then to carbon dioxide by limited H4 folate. (T10)

Wikipedia

Thebaine

Biological Half Life

Biological half-life of methanol elimination in expired air is 1.5 hr after either oral or dermal application.

... Experiments were made during the morning after /human volunteers/ had consumed 1000-1500 mL red wine (9.5% weight/volume ethanol, 100 mg/L methanol) the previous evening. The washout of methanol from the body coincided with the onset of hangover. The concentrations of ethanol and methanol in blood were determined indirectly by analysis of end-expired alveolar air. In the morning when blood-ethanol dropped below the Km of liver alcohol dehydrogenase of about 100 mg/L (2.2 mM), the disappearance half-life of ethanol was 21, 22, 18 and 15 min in 4 test subjects, respectively. The corresponding elimination half-lives of methanol were 213, 110, 133 and 142 min in these same individuals. ...

Urinary methanol levels decreased exponentially with a half-life of about 2.5 to 3 hr in four volunteers exposed by inhalation to 102, 205, or 300 mg/cu m for 8 hr.

For more Biological Half-Life (Complete) data for Methanol (7 total), please visit the HSDB record page.

Use Classification

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Teratogens, Flammable - 3rd degree

Cosmetics -> Denaturant; Solvent

-> NIOSH Emergency Response Categories

SOLVENTS

Methods of Manufacturing

All commercial methanol processes employ a synthesis loop. ... This configuration overcomes equilibrium conversion limitations at typical catalyst operating conditions. ... A recycle system that gives high overall conversions is feasible because product methanol and water can be removed from the loop by condensation. The makeup synthesis gas is compressed, mixed with recycled gas, and preheated against the converter effluent gas before entering the converter. The converter effluent is first used to heat the saturator water or boiler feedwater before being returned to the loop interchanger and then on to a cooler, which condenses the crude methanol-water mixture. Noncondensable gases are disengaged in a catchpot for recycle. A purge is taken from this recycle to remove excess hydrogen, methane, and other inerts. The crude methanol mixture is sent forward to the distillation section for the final purification.

By high-pressure catalytic synthesis from carbon monoxide and hydrogen; partial oxidation of natural gas hydrocarbons; several processes for making methanol by gasification of wood, peat, and lignite have been developed but have not yet proved out commercially; from methane with molybdenum catalyst (experimental).

General Manufacturing Information

Wholesale and Retail Trade

Electrical Equipment, Appliance, and Component Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Plastics Product Manufacturing

Utilities

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Mining (except Oil and Gas) and support activities

Furniture and Related Product Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Methanol: ACTIVE

Originally called wood alcohol, since it was obtained from the destructive distillation of wood, today commercial methanol is sometimes referred to as synthetic methanol because it is produced from synthesis gas, a mixture of hydrogen and carbon oxides, generated by a variety of sources

Up until 2001, methanol had some use as a base fluid in hydraulic fracturing applications (base fluid meaning methanol was the main component in the fluid rather than water), but this use appears to be infrequent currently due to safety handling considerations (flammability) and much higher cost (3 to 4 times more expensive than water-based fluids); in current water-based fracking fluids, methanol acts as a corrosion and scale inhibitor (prevents corrosion of pipes) and friction reducer, and methanol enhances the removal of formation water to allow the natural gas to flow through the well.

Analytic Laboratory Methods

Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectroscopy; Analyte: methanol; Matrix: various; Detection Limit: not provided.

Method: NIOSH 2000; Procedure: gas chromatography with flame ionization detector; Analyte: methanol; Matrix: air; Detection Limit: 0.7 ug per sample.

Method: NIOSH 2549; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: methanol; Matrix: air; Detection Limit: 100 ng per tube or less.

For more Analytic Laboratory Methods (Complete) data for Methanol (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ultramicro chromatographic method, incl methanol, in blood and urine.

... Determination in blood serum of methanol ... was accomplished by gas chromatography using a Varian Model 2100 gas chromatograph equipped with dual columns, dual flame ionization detectors, and a linear temp programmer. Standard curves were linear ... over the concn range 1-100 nmol/mL and the limits of detection were 0.1 nmol/mL ethylene glycol. No interference from 30 solvents studied was detected.

A sampling strategy was developed to detect personal exposure to methanol and formic acid vapors. Formic acid is the metabolic end product of methanol, and part of inhaled formic acid is excreted directly in urine, so that urinary formic acid would reveal exposure to both agents. A linear relationship to inhaled vapors, however, could be shown only if urinary sampling were delayed until 16 hr (next morning) after exposure. Exposure to methanol vapor at the current Finnish hygienic limit level (200 ppm) produced 80 mg formic acid/g creatinine; exposure to formic acid at the hygienic limit (5 ppm) caused 90 mg/g creatinine. The similarity of these figures may indicate a common toxicological foundation of these empirically set values.

Headspace gas chromatography was used to determine the concentration of ethanol and methanol in blood samples from 519 individuals suspected of drinking and driving in Sweden where the legal alcohol limit is 0.50 mg/g in whole blood (11 mmol/L). The concentration of ethanol in blood ranged from 0.01 to 3.52 mg/g with a mean of 1.83 + or - 0.82 mg/g (+ or - standard deviation). The frequency distribution was symmetrical about the mean but deviated from normality. A plot of the same data on normal probability paper indicated that it might be composed of two subpopulations (bimodal). The concentration of methanol in the same blood specimens ranged from 1 to 23 mg/L with a mean of 7.3 + or - 3.6 mg/L (+ or - standard deviation) and this distribution was markedly skew (+). The concentration of ethanol (x) and methanol (y) were positively correlated (r= 0.47, P<0.001) and implies that 22% (r2) of the variance in blood-methanol can be attributed to its linear regression on blood-ethanol. The regression equation was y= 3.6 + 2.1 x and the standard error estimate was 0.32 mg/L. This large scatter precludes making reliable estimates of blood-methanol concentration from measurements of blood-ethanol concentration and the regression equation. But higher blood-methanol concentrations are definitely associated with higher blood-ethanol in this sample of Swedish drinking drivers. Frequent exposure to methanol and its toxic products of metabolism, formaldehyde and formic acid, might constitute an additional health risk associated with heavy drinking in predisposed individuals. The determination of methanol in blood of drinking drivers in addition to ethanol could indicate long-standing ethanol intoxication and therfore potential problem drinkers or alcoholics.

Storage Conditions

When large amounts of methanol are stored in enclosed 14 Methanol spaces, monitoring by means of lower explosion limit monitors is desirable.

Permanently installed fire-extinguishing equipment should be provided in large storage facilities. Water cannons are generally installed in storage tank farms to cool steel constructions and neighboring tanks in the event of fire. Large tanks should have permanently installed piping systems for alcohol-resistant fire-extinguishing foams.

Small-Scale Storage. Small amounts (For more Storage Conditions (Complete) data for Methanol (6 total), please visit the HSDB record page.

Interactions

The drug 4-methylpyrazole (4-MP; fomepizole) is a competitive ADH inhibitor and an effective antidote for methanol and ethylene glycol poisoning. The concentration at which 4-MP inhibits 50% of ADH is 0.1 umol/L. The drug is used iv and orally and is eliminated by Michaelis-Menten kinetics.

... Ranitidine /was tested/ as an antidote for methanol acute toxicity and compared with ethanol and 4-methyl pyrazole (4-MP). This study was conducted on 48 Sprague-Dawley rats, divided into 6 groups, with 8 rats in each group (one negative control group [C1], two positive control groups [C2, C3] and three test groups [1, 2 and 3]). C2, C3 and all test groups were exposed to nitrous oxide by inhalation, then, C3 group was given methanol (3 g/kg orally). The three test groups 1, 2 and 3 were given ethanol (0.5 g/kg orally), 4-MP (15 mg/kg intraperitoneally) and ranitidine (30 mg/kg intraperitoneally), respectively, 4 hr after giving methanol. Rats were sacrificed and heparinized, cardiac blood samples were collected for blood pH and bicarbonate. Non-heparinized blood samples were collected for formate levels by high performance liquid chromatography. Eye balls were enucleated for histological examination of the retina. Ranitidine corrected metabolic acidosis (p = 0.025), decreased formate levels (p = 0.014) and improved the histological findings in the retina induced by acute methanol toxicity.

... The effect of lycopene on methanol-induced liver injury /was evaluated/ and ... the results /compared/ with those after fomepizole, which is used in treatment of methanol intoxication. Experiments were carried out with 30 female Wistar rats weighting 180-200 g. Rats were injected with an ip dose of 3 g/kg methanol as a 50% solution in isotonic saline once for intoxication. Rats were pretreated with fomepizole (50 mg/kg) and/or lycopene (10 mg/kg) before methanol. After 24 hr all the drug-treated and intoxicated rats were sacrificed under anesthesia. Malondialdehyde (MDA) levels were determined in order to assess lipid peroxidation, and caspase-3 activity was determined by immunostaining of liver tissues to evaluate apoptosis. Methanol administration significantly increased the MDA level and caspase-3 activity in liver. Pretreatment with lycopene and/or fomepizole decreased the MDA levels significantly. Similarly, lycopene and fomepizole decreased methanol-induced caspase-3 activity. The findings of the present study demonstrate that methanol intoxication causes hepatic toxicity in rats and that this is likely a result of reactive oxygen species and apoptosis induction. Lycopene has protective effects against methanol-induced hepatic injury similar to fomepizole. It was demonstrated for the first time that both lycopene and fomepizole prevent methanol-induced hepatic injury by reducing the increase of lipid oxidation and caspase-3 activation.

For more Interactions (Complete) data for Methanol (17 total), please visit the HSDB record page.

Stability Shelf Life

Dates

A sensor of liquid methanol for direct methanol fuel cells

Guangjun Dai, Qingwei Wang, Shujie Xue, Guoliang Wang, Zhiqing Zou, Nengfei Yu, Qinghong Huang, Lijun Fu, Yuping WuPMID: 34482890 DOI: 10.1016/j.aca.2021.338785

Abstract

The methanol sensors are of significance to maintain the efficient and stable operation of direct methanol fuel cells (DMFCs). The issues, including stability, the relationship between temperature, current density and concentration need, however, urgent attention. A novel electrochemical methanol sensor which is based on current output limited by methanol diffusion is developed. The stability of sensors was lifted steeply through introducing a reference electrode, narrowing the methanol flow channel, and adding a water container. The relationship between the temperature, response current and methanol concentration was determined with the help of theoretical derivation and the validity was verified by the fitting result. Other sensors can avail of this relationship to correct the temperature effect. Application test indicated that the sensor may be of great potential for the accurate monitoring of methanol concentration at the levels of DMFCs application.Assessing Class 1 Integron Presence in Poultry Litter Amended with Wood Biochar and Wood Vinegar

Maryam K Mohammadi-Aragh, C Elizabeth StokesPMID: 34459936 DOI: 10.1007/s00284-021-02640-4

Abstract

Class 1 integrons are mobile genetic elements that facilitate the spread of antibiotic resistance genes among bacteria. The use of prophylactic antibiotics has resulted in the rise of antibiotic resistance genes accumulating in a wide range of settings, including poultry houses and the agricultural fields where poultry litter is applied as a fertilizer. Biochar and wood vinegar are forest products wastes that have generated increasing attention as additives to agricultural soils. The objectives of this study were to observe the prevalence of class 1 integrons in poultry litter blended with biochar and wood vinegar over time and to verify a modified class 1 integron screening assay. Poultry litter blends were sampled and screened for class 1 integrons using polymerase chain reaction, and 80 products, 79 of which showed positive, were sent for DNA sequencing. The GenBank® BLAST database was used to verify the presence of the class 1 integron-integrase gene (intI1). There was no change in prevalence over time in poultry litter blends. Out of 79 PCR products that were intI1 positive, 78 showed at least 95% sequence identity to intI1 encoding bacteria and 64 showed at least 97% sequence identity. This indicates that this method was effective for conducting baseline surveillance of class 1 integrons in poultry litter and poultry litter-blended biochar and/or wood vinegar. Most significantly, class 1 integron prevalence did not decrease over time, further supporting the recalcitrance of these elements and the need for improved monitoring systems.Toxic effects of fluoride in intestinal epithelial cells and the mitigating effect of methanol extract of coconut haustorium by enhancing de novo glutathione biosynthesis

Joice Tom Job, Rajakrishnan Rajagopal, Ahmed Alfarhan, Varsha Ramesh, Arunaksharan NarayanankuttyPMID: 34302830 DOI: 10.1016/j.envres.2021.111717

Abstract

Fluoride ions are an important environmental contaminant and pollutant found in a wide variety of environmental conditions. The fluoride in drinking water is evident to induce toxic effects including neurodegeneration, skeletal and dental fluorosis as well as organ damage. Nutraceuticals and functional foods are emerging as possible preventive agents against fluoride toxicity. Hence, the possible use of an emerging functional food-the coconut haustorium is being evaluated against sodium fluoride-induced toxicity in intestinal cells (IEC-6). The cells exposed to fluoride showed significant cell death mediated through the increased lipid peroxidation and glutathione depletion. The glutathione biosynthetic enzymes were inhibited by the exposure to fluoride and the apoptotic genes (caspases 3/7 and apaf-1) were upregulated. The CHE pre-treatment improved the activity of enzymes involved in the de novo biosynthesis of glutathione and subsequently improved the intracellular GSH pool. The improved antioxidant defense was also evident from the reduced expression of apoptotic genes (p < 0.05). Overall, the study concludes that fluoride ions induce oxidative stress-mediated apoptosis in intestinal epithelial cells, via inhibiting glutathione biosynthesis. Methanol extract of coconut haustorium increased glutathione biosynthesis and subsequently prevented fluoride toxicity in IEC-6 cells by virtue of its antioxidant potentials.Evaluation of methanolic crude extract of Linum usitatissimum for the removal of biofilm in diabetic foot isolates

M Haroon, M J Iqbal, W Hassan, S Ali, H Ahmed, S U HassanPMID: 34378664 DOI: 10.1590/1519-6984.245807

Abstract

Linum usitatissimum L is a widely used traditionally for multiple ailments. The present research was carried out to explore the antimicrobial, and anti-biofilm activity of crude extract of Linum usitatissimum L (Lu. Cr). Phytochemical and proximate analyses were performed. The bandages of diabetic foot patients were collected from the various hospitals. The bandages were cultured to isolate the bacterial strains present on it. The disc diffusion method was used to identify the antimicrobial potential whereas the minimum inhibitory concentration of the Lu.Cr were also determined. Proximate analysis confirms moisture content 8.33%, ash content 4.33%, crude protein 21.20%, crude fat 49.2% and crude fiber 5.63%. It was revealed that Gram-positive bacteria are most prevalent among all study groups. Lu.Cr possess significant bactericidal potential against S. aureus among all other microbes. Owing to this potential, linseed coated bandages can be used alternatively for the treatment of diabetic foot.Hierarchical Zeolites as Catalysts for Biodiesel Production from Waste Frying Oils to Overcome Mass Transfer Limitations

Elyssa G Fawaz, Darine A Salam, Severinne S Rigolet, T Jean DaouPMID: 34443467 DOI: 10.3390/molecules26164879

Abstract

Hierarchical crystals with short diffusion path, conventional microcrystals and nanocrystals of ZSM-5 zeolites were used for biodiesel production from waste frying oils and were assessed for their catalytic activity in regard to their pore structure and acidic properties. Produced zeolites were characterized using XRD, nitrogen adsorption-desorption, SEM, TEM, X-ray fluorescence, and FTIR. Pore size effect on molecular diffusion limitation was assessed by Thiele modulus calculations and turnover frequencies (TOF) were used to discuss the correlation between acidic character and catalytic performance of the zeolites. Owing to the enhanced accessibility and mass transfer of triglycerides and free fatty acids to the elemental active zeolitic structure, the catalytic performance of nanosponge and nanosheet hierarchical zeolites was the highest. A maximum yield of 48.29% was reached for the transesterification of waste frying oils (WFOs) using HZSM-5 nanosheets at 12:1 methanol to WFOs molar ratio, 180 °C, 10 wt % catalyst loading, and 4 h reaction time. Although HZSM-5 nanosponges achieved high conversions, these more hydrophilic zeolites did not function according to their entire acidic strength in comparison to HZSM-5 nanosheets. NSh-HZSM5 catalytic performance was still high after 4 consecutive cycles as a result of the zeolite regeneration.Biochemical Methanol Gas Sensor (MeOH Bio-Sniffer) for Non-Invasive Assessment of Intestinal Flora from Breath Methanol

Koji Toma, Kanako Iwasaki, Geng Zhang, Kenta Iitani, Takahiro Arakawa, Yasuhiko Iwasaki, Kohji MitsubayashiPMID: 34300636 DOI: 10.3390/s21144897

Abstract

Methanol (MeOH) in exhaled breath has potential for non-invasive assessment of intestinal flora. In this study, we have developed a biochemical gas sensor (bio-sniffer) for MeOH in the gas phase using fluorometry and a cascade reaction with two enzymes, alcohol oxidase (AOD) and formaldehyde dehydrogenase (FALDH). In the cascade reaction, oxidation of MeOH was initially catalyzed by AOD to produce formaldehyde, and then this formaldehyde was successively oxidized via FALDH catalysis together with reduction of oxidized form of β-nicotinamide adenine dinucleotide (NAD). As a result of the cascade reaction, reduced form of NAD (NADH) was produced, and MeOH vapor was measured by detecting autofluorescence of NADH. In the development of the MeOH bio-sniffer, three conditions were optimized: selecting a suitable FALDH for better discrimination of MeOH from ethanol in the cascade reaction; buffer pH that maximizes the cascade reaction; and materials and methods to prevent leaking of NAD

solution from an AOD-FALDH membrane. The dynamic range of the constructed MeOH bio-sniffer was 0.32-20 ppm, which encompassed the MeOH concentration in exhaled breath of healthy people. The measurement of exhaled breath of a healthy subject showed a similar sensorgram to the standard MeOH vapor. These results suggest that the MeOH bio-sniffer exploiting the cascade reaction will become a powerful tool for the non-invasive intestinal flora testing.

Cytotoxic Evaluation and Determination of Organic and Inorganic Eluates from Restorative Materials

Konstantina Roussou, Alexandros K Nikolaidis, Fani Ziouti, Aristidis Arhakis, Konstantinos Arapostathis, Elisabeth A KoulaouzidouPMID: 34443499 DOI: 10.3390/molecules26164912

Abstract

Over the last years, diverse commercial resin-based composites have dominated as dental filling materials. The purpose of the present study was to determine organic and inorganic eluates from five restorative materials using GC/MS and ICP-OES and to compare the effect on cell survival of human gingival fibroblasts of a conventional and a bioactive resin. Five commercially available restorative materials were employed for this study: ActivaBioactive Restorative, ENA HRi, Enamel plus HRi Biofunction, Fuji II LC Capsule, and Fuji IX Capsule. Disks that were polymerized with a curing LED light or left to set were immersed in: 1 mL methanol or artificial saliva for GC/MS analysis, 5mL deionized water for ICP-OES, and 5mL of culture medium for cell viability. Cell viability was investigated with a modified staining sulforhodamine B assay.The following organic substances were detected: ACP, BHT, BPA, 1,4-BDDMA, CQ, DBP, DMABEE, HEMA, MCE, MeHQ, MOPA, MS, TMPTMA, and TPSb and the ions silicon, aluminum, calcium, sodium, and barium. Activa Bioactive Restorative was found to be biocompatible. Elution of organic substances depended on material's composition, the nature of the solvent and the storage time. Ions' release depended on material's composition and storage time. The newly introduced bioactive restorative was found to be more biocompatible.

Nurjannatul Naim Kamaruddin, Nor Azwin Hajri, Yosie Andriani, Aina Farahiyah Abdul Manan, Tengku Sifzizul Tengku Muhammad, Habsah Mohamad

PMID: 34443682 DOI: 10.3390/molecules26165094

Abstract

Atherosclerosis is the main cause of cardiovascular diseases which in turn, lead to the highest number of mortalities globally. This pathophysiological condition is developed due to a constant elevated level of plasma cholesterols. Statin is currently the widely used treatment in reducing the level of cholesterols, however, it may cause adverse side effects. Therefore, there is an urgent need to search for new alternative treatment. PCSK9 is an enzyme responsible in directing LDL-receptor (LDL-R)/LDL-cholesterols (LDL-C) complex to lysosomal degradation, preventing the receptor from recycling back to the surface of liver cells. Therefore, PCSK9 offers a potential target to search for small molecule inhibitors which inhibit the function of this enzyme. In this study, a marine invertebrate, was used to investigate its potential in inhibiting PCSK9 and lowering the levels of cholesterols. Cytotoxicity activity of

on human liver HepG2 cells was carried out using the MTS assay. It was found that methanolic extract and fractions did not exhibit cytotoxicity effect on HepG2 cell line with IC

values of more than 30 µg/mL. A compound deoxythymidine also did not exert any cytotoxicity activity with IC

value of more than 4 µg/mL. Transient transfection and luciferase assay were conducted to determine the effects of

on the transcriptional activity of PCSK9 promoter. Methanolic extract and Fraction 2 (EF2) produced the lowest reduction in PCSK9 promoter activity to 70 and 20% of control at 12.5 and 6.25 μg/mL, respectively. In addition, deoxythymidine also decreased PCSK9 promoter activity to the lowest level of 60% control at 3.13 μM. An in vivo study using Sprague Dawley rats demonstrated that 50 and 100 mg/kg of

methanolic extract reduced the total cholesterols and LDL-C levels to almost similar levels of untreated controls. The level of serum glutamate oxalate transaminase (SGOT) and serum glutamate pyruvate transaminase (SGPT) showed that the administration of the extract did not produce any toxicity effect and cause any damage to rat liver. The results strongly indicate that

produced a significant inhibitory activity on PCSK9 gene expression in HepG2 cells which may be responsible for inducing the uptake of cholesterols by liver, thus, reducing the circulating levels of total cholesterols and LDL-C. Interestingly, A. planci also did show any adverse hepato-cytotoxicity and toxic effects on liver. Thus, this study strongly suggests that

has a vast potential to be further developed as a new class of therapeutic agent in lowering the blood cholesterols and reducing the progression of atherosclerosis.